molecular formula C7H3Cl2N3 B159073 2,4-Dichloropyrido[2,3-d]pyrimidine CAS No. 126728-20-9

2,4-Dichloropyrido[2,3-d]pyrimidine

Cat. No. B159073
M. Wt: 200.02 g/mol
InChI Key: QSNSZGYDLUPWSV-UHFFFAOYSA-N
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Description

2,4-Dichloropyrido[2,3-d]pyrimidine is a chemical compound with the linear formula C7H3Cl2N3 . It has a molecular weight of 200.02 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrido[2,3-d]pyrimidine is characterized by a pyridopyrimidine moiety . The InChI code is InChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6 (4)12-7 (9)11-5/h1-3H . The Canonical SMILES is C1=CC2=C (N=C1)N=C (N=C2Cl)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloropyrido[2,3-d]pyrimidine are not available, it’s known that pyrimidine compounds can undergo effective one-pot, regioselective double Suzuki coupling reactions to yield diarylated pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyrido[2,3-d]pyrimidine include a molecular weight of 200.02 g/mol, XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 198.9704025 g/mol, Monoisotopic Mass of 198.9704025 g/mol, Topological Polar Surface Area of 38.7 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Methods of Application: The synthesis of pyrimidines is achieved through various methods, including 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

  • Summary of Application: Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor effects. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and others .
  • Results or Outcomes: The review suggests that pyrido[2,3-d]pyrimidines can be effective anticancer agents, and can help scientists design new selective, effective, and safe anticancer agents .

3. PARP-1 Inhibitor

  • Summary of Application: A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized as potential inhibitors against PARP-1 .
  • Results or Outcomes: The newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

4. Dihydrofolate Reductase (DHFR) Inhibitor

  • Summary of Application: Piritrexim, a pyrido[2,3-d]pyrimidine derivative, has been found to inhibit dihydrofolate reductase (DHFR) and showed good antitumor effects .
  • Results or Outcomes: Piritrexim showed good antitumor effects on the carcinosarcoma in rats .

5. Antioxidant Applications

  • Summary of Application: Pyrimidines, including 2,4-Dichloropyrido[2,3-d]pyrimidine, have been found to have antioxidant effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of pyrimidines is achieved through various methods, including 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

6. Anticonvulsant Applications

  • Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including anticonvulsant effects .
  • Results or Outcomes: This review suggests that pyrido[2,3-d]pyrimidines can be effective anticonvulsant agents, and can help scientists design new selective, effective, and safe anticonvulsant agents .

7. Antibacterial Applications

  • Summary of Application: Pyrimidines, including 2,4-Dichloropyrido[2,3-d]pyrimidine, have been found to have antibacterial effects .
  • Methods of Application: The synthesis of pyrimidines is achieved through various methods, including 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

8. Antipyretic Applications

  • Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antipyretic activities .
  • Results or Outcomes: This review suggests that pyrido[2,3-d]pyrimidines can be effective antipyretic agents, and can help scientists design new selective, effective, and safe antipyretic agents .

Safety And Hazards

The safety data sheet for 2,4-Dichloropyrido[2,3-d]pyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2,4-dichloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNSZGYDLUPWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623542
Record name 2,4-Dichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrido[2,3-d]pyrimidine

CAS RN

126728-20-9
Record name 2,4-Dichloropyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-pyrido[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
RK Robins, GH Hitchings - Journal of the American Chemical …, 1955 - ACS Publications
2-Aminonicotinic acid reacts with formamide, urea and thiourea to yield 4-hydroxy-(I), 2, 4-dihydroxy-(IX) and 2-mercapto-4-hydroxy-(VI) pyrido [2, 3-d] pyrimidines, respectively. These …
Number of citations: 69 pubs.acs.org
GL Anderson, JL Shim, AD Broom - The Journal of Organic …, 1977 - ACS Publications
Heating the “primary ester” for 10 min at 180 C followed by re-crystallization of the resulting material resulted in a 40% yield of 3. l, l', 2, 2', 6, 6'-Hexamethyl-3, 3', 5, 5'-tetracarboethoxy-l, l'…
Number of citations: 18 pubs.acs.org
Y Riadi, S Massip, JM Leger, C Jarry, S Lazar… - Tetrahedron, 2012 - Elsevier
A novel and effective route for the synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines III is reported starting from the corresponding 2,4-dichloropyridopyrimidine 1 through …
Number of citations: 36 www.sciencedirect.com
YM Chen, DM Chen, QM Wu, WJ Ye, CS Zhao… - Journal of Structural …, 2021 - Springer
(2S,2′S,6R,6′R)-4,4′-(6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine) is a novel organic intermediate having pyrido[2,3-d]pyrimidine. It is synthesized by four …
Number of citations: 3 link.springer.com
JF Campos, T Besson, S Berteina-Raboin - Pharmaceuticals, 2022 - mdpi.com
The objective of this review is to list the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as …
Number of citations: 8 www.mdpi.com
G Lavecchia, S Berteina-Raboin, G Guillaumet - Tetrahedron letters, 2005 - Elsevier
Selective disubstitution of 2,4-dichloropyrido[2,3-d]pyrimidine with various nucleophiles was investigated. Suzuki and Stille cross-coupling reactions on monosubstituted compound 4-…
Number of citations: 35 www.sciencedirect.com
K Leškovskis, A Mishnev, I Novosjolova… - Journal of Molecular …, 2022 - Elsevier
C-5 Substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines were obtained by simple azidation of 2,4-dichloropyrido[2,3-d]pyrimidine followed by S N Ar reactions with S-, N- and O-…
Number of citations: 5 www.sciencedirect.com
H Gong, H Qi, W Sun, Y Zhang, D Jiang, J Xiao, X Yang… - Molecules, 2012 - mdpi.com
A series of pyrido[2,3-d]pyrimidine derivatives were designed and synthesized based on known CC chemokine receptor 4 (CCR4) antagonists. The activities of all the newly …
Number of citations: 27 www.mdpi.com
M Font, Á González, JA Palop, C Sanmartín - European journal of medicinal …, 2011 - Elsevier
As a continuation of our work on new anti-tumoral derivatives with selective pro-apoptotic activity in cancer cells, we describe the synthesis and the preliminary evaluation of the …
Number of citations: 55 www.sciencedirect.com
KS Babu, V Prabhakar, LK Ravindranath… - 2016 - wjpr.s3.ap-south-1.amazonaws.com
A Novel series of compounds were synthesised by cyclisation reaction of 2-amini nicotinic acid (1) with ammonium chloride and potassium cyanate to get pyrido [2, 3-d] pyrimidine-2, 4 (…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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